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2-(1,3-oxazol-2-yl)ethan-1-ol

Cat. No.: B6236964
CAS No.: 1211519-60-6
M. Wt: 113.1
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Description

2-(1,3-Oxazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . It features an ethanol functional group linked to the 2-position of a 1,3-oxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Oxazole derivatives are extensively investigated as key intermediates for synthesizing new chemical entities due to their broad-spectrum pharmacological potential. Researchers value this compound as a versatile building block for designing and developing novel therapeutic agents. The oxazole moiety is a common structural component in compounds with documented antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable template in drug discovery programs . The primary research value of this compound lies in its potential as a synthetic precursor. The hydroxyl group can undergo various functionalization reactions, allowing for the creation of diverse chemical libraries for biological screening. While the specific mechanism of action for this base compound is dependent on its final derivatives, related oxazole-containing molecules exhibit their effects through mechanisms such as enzyme inhibition, interaction with nucleic acids, and disruption of cell membrane integrity in pathogenic microorganisms . This product is intended for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified personnel. This compound is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1211519-60-6

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1,3 Oxazol 2 Yl Ethan 1 Ol and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For 2-(1,3-oxazol-2-yl)ethan-1-ol, two primary strategic disconnections can be envisioned.

The first and most intuitive disconnection is the C-C bond between the oxazole (B20620) ring at the C-2 position and the ethanol (B145695) side chain. This leads to an activated oxazole synthon (e.g., a 2-lithiooxazole or 2-halooxazole) and an electrophilic two-carbon synthon, such as ethylene (B1197577) oxide. The forward synthesis would involve the reaction of a C-2 metallated oxazole with ethylene oxide.

A second strategy involves dissecting the oxazole ring itself. This is a common approach for heterocyclic synthesis. tgc.ac.inyoutube.comscribd.com The oxazole ring can be disconnected via a [C-O] and a [C-N] bond cleavage, which is characteristic of methods like the Robinson-Gabriel synthesis. This approach leads to an α-acylamino ketone precursor. In the context of the target molecule, this precursor would be N-(3-hydroxy-1-oxopropan-2-yl)formamide or a related derivative where the hydroxyl group is suitably protected. The key challenge in this route is the synthesis of this specific acyclic precursor.

These disconnections highlight the main synthetic challenges: the formation of the oxazole core and the introduction or pre-incorporation of the 2-hydroxyethyl side chain at the C-2 position.

Classical and Established Routes to the 1,3-Oxazole Core

Traditional methods for constructing the oxazole ring have been well-established for decades and remain fundamental in organic synthesis. These routes typically involve the cyclization of acyclic precursors under specific, often harsh, reaction conditions.

The Robinson-Gabriel synthesis is a cornerstone method for forming the oxazole ring. wikipedia.orgpharmaguideline.com It involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org The reaction is typically catalyzed by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. pharmaguideline.comdntb.gov.ua

The general mechanism proceeds via protonation of the ketone carbonyl, making it more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate (a dihydrooxazolol). acs.org Subsequent dehydration of this intermediate yields the aromatic oxazole ring. acs.org

Modifications to the classical Robinson-Gabriel synthesis have been developed to improve yields and substrate scope. For instance, Wipf and Miller developed a popular extension using triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which are readily derived from amino acids. wikipedia.org Another variation involves a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template to generate highly substituted oxazoles. acs.org

Introducing the ethanol side chain at the C-2 position of the oxazole ring requires specific strategies. One approach is to start with a precursor that already contains the required carbon framework. For example, the synthesis could begin with a derivative of serine, which provides the C4, C5, and nitrogen atoms of the ring, and couple it with a reagent that provides the C2 atom and the attached side chain.

Alternatively, the side chain can be introduced after the formation of the oxazole ring. This typically involves the deprotonation of the C-2 position of the oxazole ring, which is the most acidic proton, using a strong base like n-butyllithium. wikipedia.org The resulting 2-lithio-oxazole is a potent nucleophile that can react with an appropriate electrophile. For the synthesis of this compound, the electrophile would be ethylene oxide. The reaction involves the nucleophilic attack of the lithiated oxazole on the epoxide ring, followed by an aqueous workup to protonate the resulting alkoxide, yielding the desired ethanol side chain.

Another classical approach is the reaction of α-haloketones with primary amides. pharmaguideline.com To synthesize the target molecule, this would require 1-chloro-3-hydroxyacetone (B1207413) and formamide. The initial reaction would form the N-(3-hydroxy-1-oxopropan-2-yl)formamide precursor, which would then cyclize under dehydrating conditions.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For oxazole synthesis, this has led to a focus on transition metal-catalyzed reactions that often proceed under milder conditions with higher functional group tolerance compared to classical methods. researchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles. researchgate.net These methods often involve the activation of C-H bonds, cross-coupling reactions, or catalytic cyclization cascades. Metals such as palladium, copper, and ruthenium have been extensively used to construct the oxazole scaffold with high efficiency and regioselectivity. organic-chemistry.orgrsc.orgnih.govrsc.orgnih.govacs.org These catalytic systems can circumvent the need for harsh reagents and allow for the synthesis of complex oxazole derivatives from simple and readily available starting materials. organic-chemistry.orgacs.org

Palladium, copper, and ruthenium catalysts offer distinct advantages and mechanistic pathways for the synthesis of substituted oxazoles.

Palladium-Catalyzed Methodologies: Palladium catalysts are highly versatile for forming C-C and C-N bonds, which are crucial for oxazole synthesis. One prominent strategy is the direct C-H arylation or alkylation of a pre-formed oxazole ring. organic-chemistry.orginnovareacademics.in For instance, a palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been demonstrated as a route to 2-substituted oxazoles. organic-chemistry.org Another powerful approach involves the palladium-catalyzed oxidative cyclization of N-acyl enamides or the reaction of amides with ketones. organic-chemistry.orgrsc.orgthieme-connect.com A method using palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter allows for the synthesis of oxazoles from simple amides and ketones via sequential C-N and C-O bond formations. organic-chemistry.orgthieme-connect.com

Table 1: Examples of Palladium-Catalyzed Oxazole Synthesis

Starting Materials Catalyst System Key Features Yield (%) Reference
Amides and Ketones Pd(OAc)₂, K₂S₂O₈, CuBr₂ Direct synthesis from simple precursors Up to 86 organic-chemistry.org
Ethyl oxazole-4-carboxylate and Haloarenes Pd(OAc)₂, Bulky phosphine (B1218219) ligands Regioselective C-2 arylation Good organic-chemistry.org
N-acyl enamides Pd(II) catalyst Tandem oxidative cyclization - rsc.org
Trifluoroalanine Derivatives Palladium catalyst One-step Suzuki-Miyaura coupling - acs.org

Copper-Catalyzed Methodologies: Copper catalysts are attractive due to their lower cost and unique reactivity. They are particularly effective in catalyzing the synthesis of oxazoles from α-diazoketones and amides or nitriles. organic-chemistry.orgresearchgate.net For example, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides, providing 2,4-disubstituted oxazoles in good to excellent yields. organic-chemistry.org Copper-catalyzed reactions can also achieve chemodivergent synthesis, selectively forming either oxazoles or other heterocycles like imidazolidones from the same phenylalanine-derived precursors by tuning the directing groups. nih.govacs.org

Table 2: Examples of Copper-Catalyzed Oxazole Synthesis

Starting Materials Catalyst System Key Features Yield (%) Reference
α-Diazoketones and Amides Cu(OTf)₂ Efficient coupling, low catalyst loading 75-87 organic-chemistry.org
Phenylalanine derivatives Copper catalyst Chemodivergent synthesis of oxazoles Excellent nih.govacs.org
α,β-Unsaturated ketoximes and Activated ketones Copper catalyst [3+2]-type condensation for dihydrooxazoles - rsc.org

Ruthenium-Catalyzed Methodologies: Ruthenium catalysts have emerged as powerful tools for C-H activation and cyclization reactions. An efficient synthesis of oxazole derivatives from enamides has been established via a ruthenium-catalyzed C-O cyclization. rsc.orgrsc.org This protocol exhibits wide functional group compatibility and operational simplicity. rsc.orgrsc.org Furthermore, ruthenium(II) acetate has been shown to catalyze the intermolecular ortho C-H silylation of 2-aryloxazoles, providing a pathway to functionalized organosilane compounds. nih.govacs.org A novel synthesis of 2,5-disubstituted oxazoles has also been developed using a ruthenium(II) porphyrin-copper chloride co-catalyzed cyclization of carboxylic acids and alkenes or alkynes. nih.govacs.org

Table 3: Examples of Ruthenium-Catalyzed Oxazole Synthesis

Starting Materials Catalyst System Key Features Yield (%) Reference
Enamides Ru(II) catalyst C-O cyclization, broad substrate scope Good rsc.orgrsc.org
2-Aryloxazoles and Hydrosilanes [Ru(COD)Cl₂]n, KOAc Ortho C-H silylation Up to 88 nih.govacs.org
Carboxylic acids and Alkenes/Alkynes Ru(II) porphyrin, CuCl₂ Co-catalyzed cyclization - nih.govacs.org

The synthesis of this compound, a significant heterocyclic compound, and its precursors is driven by the importance of the oxazole motif in medicinal chemistry and materials science. Modern synthetic strategies are increasingly focused on efficiency, selectivity, and sustainability. This article details advanced methodologies, including ligand design, organocatalysis, green chemistry, and continuous flow processing, for the construction of this specific oxazole derivative and related scaffolds.

Advanced Synthetic Strategies

In the context of designing ligands that could be conceptually related to or used for the synthesis of molecules like this compound, the oxazole unit is often paired with another coordinating group to form bidentate or polydentate ligands. For instance, (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been synthesized as ligands for vanadium catalysts used in ethylene polymerization and copolymerization. mdpi.com The synthesis of these ligands involves a multi-step process starting from methyl 2-methyl-1,3-oxazole-5-carboxylate, which reacts with an amino alcohol like 2-aminoethanol to form an N-(2-hydroxyethyl)-carboxyamide intermediate. mdpi.com This intermediate is then converted to the final ligand. mdpi.com The substitution pattern on the oxazole and associated oxazoline (B21484) rings significantly affects the performance of the final catalyst. mdpi.com

Furthermore, oxazole units are integral to ligands designed for biological targets. For example, novel oxazole-containing compounds have been designed and synthesized as ligands for the gamma-aminobutyric acid type A (GABAA) receptor. nih.gov In these structures, the oxazole ring often serves as a metabolically stable bioisostere for an ester functional group, which can enhance both in vitro and in vivo stability and efficacy. nih.gov The synthesis of these complex ligands involves the construction of the oxazole ring from a precursor carboxamide using reagents like hexachloroethane (B51795) and triphenylphosphine. nih.gov

The key principles of ligand design utilizing oxazole units include:

Chelation: Creating bidentate (N,N) or tridentate ligands by linking the oxazole to other donor groups (e.g., another oxazole, pyridine (B92270), or oxazoline).

Electronic Tuning: Modifying substituents on the oxazole ring to alter its electron-donating ability, thereby tuning the reactivity of the metal center.

Steric Control: Introducing bulky groups near the coordinating nitrogen atom to create a specific steric environment that can influence the stereoselectivity of a reaction.

Organocatalysis offers a powerful alternative to metal-catalyzed reactions, avoiding the use of potentially toxic and expensive heavy metals. Several organocatalytic methods have been developed for the synthesis of oxazole and related heterocyclic scaffolds.

An effective protocol for synthesizing 2-substituted benzoxazoles, which shares the core oxazole ring structure, employs 1-iodo-4-nitrobenzene (B147127) as an organocatalyst with Oxone as a terminal oxidant. acs.org This reaction proceeds at room temperature through an oxidative C–H functionalization and subsequent C–O bond formation, providing a general route to functionalized benzoxazoles in moderate to high yields. acs.org While this specific method is for benzoxazoles, the underlying principle of using a hypervalent iodine catalyst generated in situ can be adapted for other oxazole syntheses.

Another strategy involves the use of supported organocatalysts for continuous flow synthesis, which aligns with green chemistry principles. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a highly stable and recyclable catalyst for converting epoxy amines into 2-oxazolidinones, which are structurally related to oxazole precursors. rsc.org This approach highlights the potential for immobilized organocatalysts in efficient and sustainable synthesis. rsc.org

The following table summarizes key aspects of selected organocatalytic strategies relevant to oxazole synthesis.

Catalyst SystemSubstratesProduct TypeKey Features
1-Iodo-4-nitrobenzene / OxoneAlkyl-/arylanilides2-Substituted benzoxazolesRoom temperature; C-H functionalization; Metal-free. acs.org
Polystyrene-supported TBDEpoxy amines2-OxazolidinonesContinuous flow; Recyclable catalyst; Halide-free. rsc.org

Adherence to green chemistry principles is crucial for developing environmentally benign synthetic processes. Key strategies include the use of non-toxic solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.

One notable green approach involves the use of polyethylene (B3416737) glycol (PEG 400) as an eco-friendly solvent medium for the synthesis of oxazole derivatives. ijcpa.in In one example, 2-(2-amino-1,3-oxazol-4-yl)-4-substitutednaphthalen-1-ol was synthesized from a thiocarbamide precursor using elemental sulfur as a non-toxic catalyst in PEG 400. ijcpa.in This method avoids hazardous solvents and offers good yields in a shorter time frame compared to conventional methods. ijcpa.in

Aqueous media also provide a green alternative for oxazole precursor synthesis. Various 2-oxazolines have been prepared from aromatic aldehydes and 2-aminoethanol using pyridinium (B92312) hydrobromide perbromide in water at room temperature. organic-chemistry.org

Microwave-assisted synthesis, often under solvent-free conditions, represents another green technique. The synthesis of 1,3,4-oxadiazoles, which are isomeric with oxazoles, has been achieved through the cyclization-oxidation of acyl hydrazones using an oxidant in a solvent-free medium under microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov Similarly, the one-pot, three-component synthesis of amino methylene (B1212753) bisphosphonates has been performed using microwave irradiation on a solid alumina (B75360) support, showcasing high efficiency and yield under solvent-free conditions. rsc.org

The following table highlights examples of green synthetic methods.

Green PrincipleMethodSubstratesProductReference
Eco-friendly Solvent Elemental sulfur catalysis in PEG 4001-[2-(4-substituted-1-hydroxynaphthalen-2-yl)-2-oxoethyl]thiocarbamide2-(2-amino-1,3-oxazol-4-yl)-4-substitutednaphthalen-1-ol ijcpa.in
Aqueous Media Pyridinium hydrobromide perbromide in waterAromatic aldehydes, 2-aminoethanol2-Aryl-2-oxazolines organic-chemistry.org
Microwave-Assisted Solvent-free, oxidant-mediated cyclizationAcyl hydrazones, Aldehydes1,3,4-Oxadiazoles nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. This approach enhances atom economy, reduces waste, and simplifies synthetic procedures.

A significant MCR for constructing the oxazole scaffold is an acid-promoted three-component reaction involving arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.org This protocol allows for the synthesis of diverse, fully substituted oxazoles through a tandem process where a Robinson-Gabriel reaction is the key step. acs.org The reaction demonstrates broad functional group tolerance, accommodating electron-rich, electron-neutral, and electron-deficient substituents. acs.org

Another versatile three-component reaction enables the selective formation of 2-substituted oxazoles or 2-imidazolines from amines, aldehydes or ketones, and α-acidic isocyano amides or esters. nih.gov The outcome of the reaction can be precisely controlled by the choice of solvent and catalyst (Ag(I) or Cu(I)) or by using a weak Brønsted acid, directing the reaction quantitatively toward the desired heterocyclic scaffold. nih.gov This method allows for significant chemical diversity with multiple points for modification. nih.gov

The table below summarizes key features of these MCRs.

Reaction TypeComponentsCatalyst/PromoterKey FeaturesReference
Acid-Promoted Tandem Cyclization Arylglyoxal monohydrates, Nitriles, C-nucleophiles (e.g., 4-hydroxycoumarin)Trifluoroacetic acid (TFA)Forms fully substituted oxazoles; Robinson-Gabriel type mechanism. acs.org
Catalyst-Controlled Cyclization Amines, Aldehydes/Ketones, α-Acidic isocyano esters/amidesAg(I) or Cu(I) catalyst / Brønsted acidSelective formation of 2-substituted oxazoles or 2-imidazolines. nih.gov

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. The synthesis of chiral derivatives of this compound requires precise control over the formation of the oxazole ring and the stereocenter in the ethan-1-ol side chain.

A common strategy involves the synthesis of a chiral oxazoline precursor, which can then be oxidized to the corresponding oxazole. The synthesis of oxazolines from β-hydroxy amides using reagents like Deoxo-Fluor® often proceeds in a stereospecific manner with an inversion of stereochemistry. rsc.orgscispace.com This allows the stereochemistry of the starting β-hydroxy amide, which can be prepared from a chiral amino acid, to be directly translated to the oxazoline ring. Subsequent oxidation to the oxazole preserves the newly formed aromatic ring while leaving the chiral side chain intact.

Regioselectivity is crucial when constructing substituted oxazoles. For instance, the cyclization of acetylenic amides mediated by ZnI₂ or FeCl₃ provides a direct and regiocontrolled route to 2-oxazolines and 2-oxazoles under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed direct arylation of oxazoles can be controlled to achieve high regioselectivity at either the C-2 or C-5 position by tuning the phosphine ligand and solvent polarity. organic-chemistry.org

The development of new chemo-, regio-, and stereoselective reactions is an active area of research. mdpi.com For example, catalyst-free addition of diphenylphosphine (B32561) oxide to certain alkynyl ketones has been shown to proceed with high chemo-, regio-, and stereoselectivity. researchgate.net While not a direct synthesis of oxazoles, such methodologies for controlling reactivity in highly functionalized molecules provide a blueprint for developing selective syntheses of complex targets like chiral this compound derivatives.

One-pot and cascade (or tandem) reactions are powerful tools for improving synthetic efficiency by combining multiple reaction steps in a single flask without isolating intermediates. This approach saves time, resources, and reduces waste.

A variety of one-pot methods for synthesizing oxazole precursors have been reported. A simple and efficient one-pot synthesis of 2-oxazolines from carboxylic acids has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov This method involves the treatment of a mixture of a carboxylic acid and a 2-haloethylammonium salt with DMT-MM, followed by base-mediated cyclization. nih.gov Another one-pot protocol enables the synthesis of oxazoles directly from β-hydroxy amides. organic-chemistry.org

Cascade reactions, where the product of one reaction becomes the substrate for the next in the same pot, enable the construction of complex molecular architectures from simple starting materials. A radical cascade strategy has been developed for the synthesis of oxazoles from alcohols and nitriles. researchgate.net This process involves a tandem sequence of hydrogen atom transfer (HAT) events to achieve a double C-H oxidation, converting an in-situ generated imidate first to an oxazoline and then to the final oxazole. researchgate.net This streamlined approach avoids the multi-step procedures often required for such transformations. researchgate.net Cascade reactions are also fundamental in the total synthesis of complex natural products, where their efficiency and elegance are highly valued. 20.210.105

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. This technology is well-suited for the production of oxazoles and their intermediates.

A rapid and efficient flow synthesis has been reported for the conversion of oxazolines to oxazoles. rsc.org In this setup, a solution of the oxazoline is passed through a packed-bed reactor containing manganese dioxide (MnO₂), which acts as a heterogeneous oxidant. rsc.orgcinz.nz This method allows for the straightforward isolation of the oxazole product and represents a significant improvement in terms of green chemistry. cinz.nz The process can be conducted at elevated temperatures and pressures safely, for example, using dimethoxyethane (DME) as a solvent heated above its atmospheric boiling point. cinz.nz

Fully automated, multi-purpose flow reactors have been developed for the rapid synthesis of oxazole libraries. durham.ac.uk These systems can integrate on-chip mixing with columns of solid-supported reagents and catalysts to expedite multi-step syntheses. For example, a 4,5-disubstituted oxazole can be prepared by first reacting an α-bromoketone with a primary amide to form an intermediate, which is then passed through a packed column of an immobilized base (e.g., PS-BEMP) to facilitate rapid intramolecular cyclization. durham.ac.uk

Flow chemistry also enhances the safety of potentially hazardous reactions. The oxidation of an oxazoline to an oxazole-hydroperoxide using molecular oxygen was successfully implemented in a microstructured reactor. acs.org This setup allows for the safe use of high temperatures and pressures, which would be risky in standard laboratory glassware, leading to improved reaction rates and control. acs.org

The following table provides examples of flow chemistry applications in oxazole synthesis.

ReactionFlow Reactor SetupReagents/CatalystsKey AdvantagesReference
Oxidation of Oxazolines Packed column reactorManganese dioxide (MnO₂)Rapid, heterogeneous oxidation, green approach. rsc.orgcinz.nz
Synthesis of 4,5-Disubstituted Oxazoles Automated mesofluidic reactor with packed columnsSolid-supported base (PS-BEMP)Automated, rapid library synthesis, high yield and purity. durham.ac.uk
Oxidation with Molecular Oxygen Microstructured reactorMolecular oxygenEnhanced safety at high temperature/pressure, scalable. acs.org
Selective Aldehyde Synthesis Continuous flow systemTEMPO/NaOClScalable synthesis of aldehyde precursors for oxazoles. acs.org

Transition Metal-Catalyzed Syntheses of Oxazole Derivatives

Impurity Profiling and Purification Strategies for High Purity Target Compound

The impurity profile of this compound is intrinsically linked to the synthetic route employed. When synthesized from 3-hydroxypropanoic acid and ethanolamine (B43304), several potential impurities can be anticipated.

Potential Impurities:

Unreacted Starting Materials: Residual 3-hydroxypropanoic acid and ethanolamine may be present in the crude product.

Intermediate: The N-(2-hydroxyethyl)-3-hydroxypropanamide intermediate may not have fully cyclized.

Oxazoline Intermediate: The 2-(4,5-dihydro-1,3-oxazol-2-yl)ethan-1-ol may persist if the final dehydrogenation step is incomplete.

Byproducts from Side Reactions:

Polyesters of 3-hydroxypropanoic acid: 3-Hydroxypropanoic acid can self-condense to form polyesters, especially at elevated temperatures. wikipedia.org

Piperazine: Self-condensation of ethanolamine can lead to the formation of piperazine.

Degradation Products: The oxazole ring can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opened impurities.

A hypothetical impurity profile is presented in the table below:

Impurity NameChemical FormulaPotential Origin
3-Hydroxypropanoic acidC₃H₆O₃Unreacted starting material
EthanolamineC₂H₇NOUnreacted starting material
N-(2-hydroxyethyl)-3-hydroxypropanamideC₅H₁₁NO₃Incomplete cyclization
2-(4,5-dihydro-1,3-oxazol-2-yl)ethan-1-olC₅H₉NO₂Incomplete dehydrogenation
Poly(3-hydroxypropionic acid)(C₃H₄O₂)nSide reaction of starting material
PiperazineC₄H₁₀N₂Side reaction of starting material

Purification Strategies:

Achieving high purity of the target compound, which is a polar organic molecule, requires carefully selected purification techniques.

Distillation: Given that this compound is a relatively small molecule, vacuum distillation could be an effective method to separate it from less volatile impurities such as polymeric byproducts and salts. hmdb.ca

Column Chromatography: This is a versatile technique for purifying polar compounds. columbia.edu

Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel or alumina with a mobile phase of intermediate polarity (e.g., a mixture of ethyl acetate and hexane) can separate the target compound from non-polar impurities. columbia.edu

Aqueous Normal-Phase Chromatography (HILIC): For highly polar compounds that are difficult to retain on traditional normal-phase columns, HILIC is a valuable alternative. This technique uses a polar stationary phase (like amine-functionalized silica) with a mobile phase containing water and an organic solvent like acetonitrile. biotage.com

Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. uct.ac.za The choice of solvent is crucial. For a polar molecule like this compound, a polar solvent or a mixture of solvents would be appropriate. A good solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. mnstate.edu For instance, a mixture of ethanol and water could be a suitable solvent system to explore. mnstate.edu The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving the impurities dissolved in the mother liquor. uct.ac.za

The selection of the most appropriate purification strategy or a combination of these techniques will depend on the specific impurity profile of the crude product.

Elucidation of Reactivity and Reaction Mechanisms of 2 1,3 Oxazol 2 Yl Ethan 1 Ol

Electrophilic and Nucleophilic Transformations of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a specific reactivity pattern. The nitrogen atom at position 3 renders the ring electron-deficient, influencing its susceptibility to electrophilic and nucleophilic attack. The acidity of the ring protons generally follows the order C2 > C5 > C4. semanticscholar.org

The functionalization of the oxazole core can be achieved at its three carbon positions (C2, C4, and C5), with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents.

C2 Position: The C2 position is the most acidic site on the oxazole ring, making it susceptible to deprotonation by strong bases. semanticscholar.orgwikipedia.org This generates a C2-lithio or C2-magnesiated oxazole, which can then react with various electrophiles. nih.gov However, these C2-metalated species can exist in equilibrium with a ring-opened isonitrile tautomer, which can be trapped. wikipedia.orgnih.gov Nucleophilic aromatic substitution can also occur at the C2 position if a suitable leaving group is present. wikipedia.org

C4 Position: The C4 position is generally the least reactive towards electrophilic or nucleophilic attack. However, its reactivity has been demonstrated in certain direct substitutive-coupling methodologies. nih.gov

C5 Position: Electrophilic aromatic substitution typically occurs at the C5 position, although it often requires the presence of electron-donating groups on the ring to proceed efficiently. wikipedia.org Palladium-catalyzed direct arylation reactions have been developed that show high selectivity for the C5 position, often influenced by the choice of ligands and reaction conditions. nih.gov A concerted metalation-deprotonation (CMD) mechanism has been proposed for C5-selective arylations. nih.gov

The following table summarizes key functionalization reactions of the oxazole ring:

PositionReaction TypeReagents/ConditionsProduct TypeCitation
C2 Deprotonation-Substitution1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., DMF)2-Substituted Oxazole (e.g., 2-Formyloxazole) wikipedia.org
C2 Pd-Catalyzed ArylationAryl Halide, Pd(0) Catalyst, P(t-Bu)₃/PivOH2-Aryl Oxazole nih.gov
C5 Electrophilic SubstitutionElectrophile (e.g., Br₂)5-Substituted Oxazole wikipedia.org
C5 Pd-Catalyzed ArylationAryl Halide, Pd(0) Catalyst, PCy₃/PivOH5-Aryl Oxazole nih.gov

The oxazole ring can undergo several types of rearrangement and ring-opening reactions, often under thermal, photochemical, or base-catalyzed conditions.

Equilibrium Ring-Opening: As mentioned, C2-lithiated oxazoles can undergo a reversible ring-opening to form an enolate-isonitrile intermediate. wikipedia.org This equilibrium is a key feature of the chemistry of metalated oxazoles.

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While not directly applicable to 2-(1,3-oxazol-2-yl)ethan-1-ol itself, it is a characteristic reaction of substituted oxazoles.

Skeletal Rearrangements: Under specific conditions, the oxazole skeleton can be rearranged into other heterocyclic systems. A novel approach has been demonstrated for the skeletal rearrangement of an oxazole into azepine and pyrrole (B145914) derivatives through a dynamic 8π electrocyclization process. nih.gov Other rearrangements, such as the Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, are known for related azoles like 1,2,4-oxadiazoles, where a nucleophile attacks the ring, leading to its opening and subsequent closure to a different isomer. researchgate.net

Diels-Alder Reactions: The oxazole ring can function as a diene in Diels-Alder reactions with electrophilic alkenes, providing a well-established route to pyridines. wikipedia.org

Reactions Involving the Ethanolic Hydroxyl Group

The primary alcohol functionality in this compound is a versatile site for various chemical modifications, including oxidation and derivatization. nih.gov

The primary hydroxyl group can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to 2-(1,3-oxazol-2-yl)acetaldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol directly to 2-(1,3-oxazol-2-yl)acetic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. The oxidation of similar furan-containing alcohols to unsaturated ketones has been achieved using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.comnih.gov

The table below outlines common oxidation reactions:

Target ProductReagentTypical Conditions
Aldehyde Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
Aldehyde Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂
Carboxylic Acid Potassium Permanganate (KMnO₄)Basic aqueous solution, heat
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄)Acetone

The nucleophilic nature of the hydroxyl group allows for its conversion into a wide range of other functional groups. nih.govresearchgate.net

Esterification: Esters can be readily formed through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comrug.nl Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. nih.govresearchgate.net Enzymatic esterification is also a viable method. medcraveonline.com

Ether Synthesis: The Williamson ether synthesis provides a classic route to ethers. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using various reagents. Thionyl chloride (SOCl₂) is commonly used to produce the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) is used for the alkyl bromide.

A summary of these derivatization reactions is provided in the table below:

DerivativeReaction TypeTypical ReagentsByproductCitation
Ester Fischer EsterificationR'-COOH, H⁺ catalystH₂O masterorganicchemistry.com
Ester AcylationR'-COCl, PyridinePyridinium HCl researchgate.net
Ether Williamson Synthesis1. NaH 2. R'-XNaX, H₂
Chloride HalogenationSOCl₂SO₂, HCl dntb.gov.ua
Bromide HalogenationPBr₃H₃PO₃

The hydroxyl group of this compound can act as a nucleophile in both intermolecular and intramolecular cyclization reactions. For instance, in an intramolecular context, if a suitable electrophilic center is introduced elsewhere in the molecule, the hydroxyl group could attack to form a new ring. An example of a related process is the intramolecular Michael addition of an oxime (derived from a ketone) to an unsaturated system to form a Δ²-isoxazoline ring. researchgate.net In an intermolecular sense, the hydroxyl group and the oxazole nitrogen could potentially act as a bidentate ligand, coordinating to a metal center, which could then catalyze further reactions. mdpi.com Tandem reactions involving cyclization are also prevalent in heterocyclic chemistry, such as a dearomative cyclization followed by aromatization to form fused ring systems like imidazo[2,1-b]thiazoles. researchgate.net

[3+2] Cycloaddition and Other Pericyclic Reactions Involving the Oxazole Ring

The oxazole ring, a five-membered aromatic heterocycle, can participate in various pericyclic reactions, most notably cycloadditions. While the synthesis of oxazoles can itself involve [3+2] cycloaddition reactions, the ring system also acts as a reactant in such transformations. nih.govresearchgate.netthieme-connect.com

Diels-Alder Reactions: The oxazole ring can function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. pharmaguideline.com This reactivity is facilitated by the furan-like oxygen atom at the 1-position. pharmaguideline.com The reaction typically occurs with electrophilic alkenes and alkynes, leading to the formation of a bicyclic intermediate with an oxo bridgehead. wikipedia.org This intermediate is often unstable and can readily eliminate water or undergo rearrangement to form substituted pyridines, making this a valuable method for pyridine synthesis. wikipedia.org The presence of electron-donating substituents on the oxazole ring enhances its reactivity as a diene. pharmaguideline.com For this compound, the hydroxyethyl (B10761427) group is not strongly electron-donating, but the reaction can still proceed, particularly with highly reactive dienophiles.

Other Cycloadditions: Oxazoles can also engage in less common cycloaddition reactions. For instance, electron-rich 2-amino-oxazoles have been shown to react with o-quinone methides. nih.gov The reaction pathway, whether a [4+2] cycloaddition or a 1,4-conjugate addition, is dependent on the electronic nature of substituents on the oxazole ring. nih.gov While the subject compound lacks the 2-amino group, this demonstrates the versatility of the oxazole ring in cycloadditions beyond the classic Diels-Alder reaction.

The table below summarizes key pericyclic reactions involving the oxazole ring.

Reaction TypeReactant PartnerIntermediateFinal ProductReference
Diels-Alder [4+2] Electrophilic Alkenes/AlkynesBicyclic oxo-bridgehead adductSubstituted Pyridines pharmaguideline.comwikipedia.org
[4+2] Cycloaddition o-Quinone MethidesVariesBenzopyrans / Oxazoles nih.gov
[3+2] Cycloaddition ArynesZwitterionic speciesDihydrobenzisoxazoles (from oxaziridines) nih.gov

Radical Reactions and Photochemical Transformations

The oxazole moiety is susceptible to both radical-mediated and photochemical reactions. These transformations can lead to isomerization, ring opening, or the formation of new cyclic structures.

Photochemical Transformations: Oxazole rings can undergo photolysis and photo-oxidation. tandfonline.com A well-documented photochemical reaction is the transposition of isoxazoles into oxazoles, which proceeds via UV irradiation and involves an acyl azirine intermediate. nih.gov This highlights the photochemical reactivity of the core azole structure. Direct irradiation of substituted oxazoles can also lead to rearrangements. For example, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid yields a mixture of rearranged products. tandfonline.com Furthermore, photochemical approaches utilizing visible-light photoredox catalysis have been developed for the synthesis of substituted oxazoles, often involving radical intermediates. organic-chemistry.orgsemanticscholar.org

Radical Reactions: The oxazole ring can be involved in radical reactions, particularly those initiated by radical species in the surrounding environment. Studies on the atmospheric chemistry of oxazole have shown that it reacts with hydroxyl (OH) radicals. researchgate.net The reaction proceeds primarily through OH-addition to the carbon atoms of the ring rather than hydrogen abstraction. researchgate.net Additionally, asymmetric radical-type additions to vinylarenes have been achieved using benzoxazole-2-thiols as radical precursors, demonstrating that the oxazole scaffold can be used to generate and control radical reactivity. acs.org For this compound, the primary alcohol group could also be a site for radical reactions, such as hydrogen abstraction, potentially competing with reactions on the oxazole ring itself.

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

Understanding the precise mechanisms of reactions involving this compound requires detailed mechanistic and kinetic studies. While specific studies on this exact molecule are not prevalent, investigations into the general reactivity of oxazoles provide significant insight.

Kinetic Studies: Kinetic studies have been instrumental in elucidating the reaction pathways of oxazoles with various reagents. The reaction of oxazole with ozone, for instance, has been investigated to determine reaction rates and product formation. nih.gov Unsubstituted oxazole reacts with ozone significantly faster than the analogous thiazole, which is attributed to thiazole's greater aromaticity stabilizing its π-electron system. nih.gov

Rate constants for the reaction of oxazole with OH radicals have been determined using computational methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.net These studies show that the most favorable reaction pathway is the addition of the OH radical to the carbon atoms of the ring, with the regioselectivity being influenced by temperature and pressure. researchgate.net

The table below presents kinetic data for the reaction of the parent oxazole ring with atmospheric oxidants.

ReactantRate Coefficient (k)MethodConditionsReference
Ozone (O₃) Faster than thiazoleExperimentalAqueous nih.gov
Hydroxyl Radical (OH•) Addition is orders of magnitude faster than abstractionDFT, RRKM, TSTAtmospheric researchgate.net

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. scripps.edu In the context of oxazole chemistry, labeling with isotopes such as ¹³C, ¹⁵N, or ¹⁸O can help distinguish between different potential pathways in cycloadditions, rearrangements, and degradation processes. For example, in the study of biosynthetic pathways of oxazole-containing natural products, isotopic labeling helps identify the precursor molecules and the enzymatic steps involved in ring formation. researchgate.net While specific isotopic labeling studies on this compound are not widely reported, this technique remains a critical method for detailed mechanistic investigation of its reactions.

Stability and Degradation Pathways of this compound under various conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. The oxazole ring itself is a thermally stable entity. tandfonline.comsemanticscholar.org However, it is susceptible to degradation under certain chemical conditions, particularly in the presence of strong acids or oxidizing agents.

pH and Hydrolytic Stability: Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org They are generally more resistant to acid-catalyzed ring-opening than furans but less resistant than pyridines. semanticscholar.orgrsc.org Under strongly acidic conditions, hydrolysis can lead to cleavage of the oxazole ring. rsc.org The stability is also highly dependent on the substituents. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be particularly unstable, readily undergoing hydrolytic ring-opening and decarboxylation. nih.gov The 2-hydroxyethyl group in this compound is not expected to dramatically increase susceptibility to hydrolysis compared to an alkyl substituent.

Oxidative and Reductive Stability: The oxazole ring can be cleaved by strong oxidizing agents like potassium permanganate or ozone. pharmaguideline.comnih.gov The reaction with ozone proceeds via a Criegee-type mechanism at the C=C double bond, leading to ring-opening and the formation of products such as formates and amides. nih.gov Reductive conditions can also lead to ring cleavage, depending on the reducing agent used. tandfonline.com

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-(1,3-oxazol-2-yl)ethan-1-ol. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide unequivocal evidence for the molecular framework by mapping out proton and carbon environments and their connectivities.

Based on the principles of NMR and data from analogous structures, a set of predicted chemical shifts for this compound in a common solvent like DMSO-d₆ can be estimated. icm.edu.plpitt.eduunn.edu.ng The protons on the oxazole (B20620) ring (H-4 and H-5) are expected in the aromatic region, while the methylene (B1212753) protons of the ethyl group will appear as coupled triplets in the aliphatic region. The carbon signals can be similarly predicted, with the oxazole carbons appearing at lower field due to their heteroaromatic nature. icm.edu.plmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1'-CH₂-OH~3.70 (t)~59.0
2'-CH₂-Ring~2.95 (t)~32.0
2C-2 (Oxazole)-~164.0
4C-4 (Oxazole)~7.20 (s)~126.0
5C-5 (Oxazole)~8.10 (s)~140.0
-OHHydroxyl~4.80 (t)-

Note: Predicted values are estimates based on functionally similar compounds and are presented for illustrative purposes. Actual experimental values may vary.

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's covalent structure. youtube.comethz.ch

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a distinct cross-peak would be observed between the two methylene groups (-CH₂-CH₂-), confirming their adjacent positions in the ethyl linker. A correlation between the hydroxyl proton and the adjacent methylene protons might also be visible, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹JCH). hmdb.canih.govlibretexts.org This technique allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.70 ppm would show a cross-peak to the carbon signal at ~59.0 ppm, assigning them as the -CH₂-OH group. nih.govlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comlibretexts.org This is crucial for connecting different fragments of the molecule. Key expected correlations would include the protons of the ethyl group showing cross-peaks to the C-2 carbon of the oxazole ring, unequivocally linking the side chain to the heterocycle. Protons on the oxazole ring would also show correlations to other carbons within the ring, confirming its structure. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comindiana.edu This provides critical information about the molecule's three-dimensional structure and preferred conformation. nanalysis.comresearchgate.netjeol.com For this molecule, NOESY could reveal spatial proximity between the protons of the ethyl side chain and the protons on the oxazole ring, offering insight into the rotational conformation around the C2-C2' bond. indiana.edu

The ethyl alcohol side chain of this compound is not rigid and can rotate freely around its carbon-carbon single bonds at room temperature. Dynamic NMR spectroscopy is a powerful technique used to study these types of conformational changes and the energy barriers associated with them. creative-biostructure.com

By recording NMR spectra at various temperatures, it is possible to study the kinetics of bond rotation. At low temperatures, the rotation may become slow enough on the NMR timescale for different conformers (e.g., gauche and anti) to be observed as separate sets of signals. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility. creative-biostructure.com This analysis would yield valuable information on the conformational preferences of the hydroxyethyl (B10761427) group relative to the plane of the oxazole ring. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. scielo.br For this compound (C₅H₇NO₂), the exact mass can be calculated and compared to the experimental value with high precision, confirming the molecular formula.

In addition to the molecular ion, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, induces fragmentation of the molecule. The resulting fragment ions provide a roadmap of the molecule's structure. libretexts.org The fragmentation pattern for this compound is expected to be influenced by both the alcohol functional group and the oxazole ring. clockss.orglibretexts.org

Key predicted fragmentation pathways include:

Loss of Water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, which would result in a fragment ion [M-H₂O]⁺•. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a •CH₂OH radical (31 Da) to yield an oxazol-2-ylmethyl cation, [M-31]⁺. miamioh.edu

Oxazole Ring Fragmentation: The oxazole ring itself can fragment. Studies on oxazole derivatives show characteristic losses, such as the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), following initial ring cleavage. clockss.org

Predicted HRMS Fragmentation Data for this compound

Proposed Fragment StructureNeutral LossPredicted m/z
[C₅H₇NO₂]⁺• (Molecular Ion)-113.0477
[C₅H₅NO]⁺•H₂O95.0371
[C₄H₄NO]⁺•CH₂OH82.0293
[C₃H₄N]⁺•CH₂OH, CO54.0344

Note: m/z values correspond to the monoisotopic mass of the proposed fragment ions.

The presence of isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in their natural abundances gives rise to small peaks at m/z values higher than the monoisotopic molecular ion peak (M). The relative intensities of these isotopic peaks (M+1, M+2, etc.) can be accurately predicted based on the molecule's elemental formula. For C₅H₇NO₂, the M+1 peak will primarily be due to the presence of one ¹³C atom or one ¹⁵N atom. The M+2 peak will be much smaller, arising from two ¹³C atoms or the presence of an ¹⁸O atom. Comparing the experimentally observed isotopic pattern to the theoretical pattern provides a powerful confirmation of the assigned elemental formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scielo.brnih.gov An IR or Raman spectrum provides a unique "fingerprint" for a compound and is excellent for identifying the functional groups present. icm.edu.pl

For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically around 3400-3200 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Signals for the sp² C-H bonds on the oxazole ring are expected above 3000 cm⁻¹, while the sp³ C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C double bonds within the oxazole ring typically appear in the 1680-1500 cm⁻¹ region. scielo.br

C-O Stretches: The C-O stretch of the alcohol group will produce a strong band in the IR spectrum, typically in the 1260-1050 cm⁻¹ range. The C-O-C stretch within the oxazole ring will also appear in the fingerprint region.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical IR Intensity
O-H StretchAlcohol3400 - 3200Strong, Broad
C-H Stretch (sp²)Oxazole Ring3150 - 3050Medium
C-H Stretch (sp³)Ethyl Group2960 - 2850Medium-Strong
C=N StretchOxazole Ring~1650Medium
C=C StretchOxazole Ring~1570Medium
C-O StretchAlcohol1260 - 1050Strong

These combined spectroscopic methods provide a powerful and comprehensive approach to fully characterize the structure, connectivity, and conformational dynamics of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This method would provide precise information on bond lengths, bond angles, and torsion angles of this compound, offering a definitive picture of its solid-state conformation.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org For this compound, the presence of a hydroxyl group (-OH) and a nitrogen atom within the oxazole ring suggests the potential for significant hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxazole nitrogen can act as a hydrogen bond acceptor.

A hypothetical data table for the types of intermolecular interactions that could be observed for this compound, based on studies of related compounds, is presented below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondO-H (hydroxyl)N (oxazole)Formation of chains or sheets
Hydrogen BondO-H (hydroxyl)O (hydroxyl)Dimer formation or extended networks
Weak Hydrogen BondC-H (oxazole/ethyl)O (hydroxyl/oxazole)Stabilization of the primary packing motif
van der Waals forcesAll atomsAll atomsOverall crystal cohesion

Absolute Configuration Determination (if applicable)

If this compound were to be synthesized in a chiral, enantiopure form, X-ray crystallography using anomalous dispersion could be employed to determine its absolute configuration. This technique is particularly important for chiral molecules, providing an unequivocal assignment of the spatial arrangement of atoms.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Enantiopure Forms

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules in solution. researchgate.net These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. For a chiral derivative of this compound, CD spectroscopy could be used to identify and characterize electronic transitions within the molecule. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.org ORD curves can also be used to assign the absolute configuration of chiral molecules by comparing experimental data with theoretical calculations.

For chiral alcohols, significant Cotton effects are often observed in the vacuum ultraviolet region (185-198 nm), which can be correlated with their absolute stereochemistry. rsc.org

Advanced Electron Microscopy and Diffraction Techniques for Supramolecular Assemblies or Surface Interactions

Should this compound form supramolecular assemblies, such as gels or liquid crystals, advanced electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be invaluable for visualizing the morphology of these structures at the nanoscale. Electron diffraction could provide information on the packing of molecules within these assemblies. While no specific studies on supramolecular assemblies of this compound are available, research on other organic molecules demonstrates the power of these techniques in revealing the formation of fibers, ribbons, and other complex nanostructures. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

In many instances, organic compounds are synthesized as part of a complex mixture or are present in biological or environmental samples. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating components of a mixture and identifying them based on their mass-to-charge ratio. For the analysis of a reaction mixture containing this compound, LC-MS could be used to identify the product, any unreacted starting materials, and byproducts. The high sensitivity and selectivity of MS make it possible to detect and identify compounds even at very low concentrations. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique, particularly for volatile and thermally stable compounds. clockss.org Depending on the volatility of this compound, GC-MS could be a suitable method for its analysis. The fragmentation patterns observed in the mass spectrum provide structural information that can be used to confirm the identity of the compound.

The table below summarizes the applicability of these hyphenated techniques for the analysis of this compound.

TechniqueSeparation PrincipleDetection PrincipleInformation ObtainedApplicability to this compound
LC-MSDifferential partitioning between a stationary and a mobile phaseMass-to-charge ratio of ionized moleculesMolecular weight, structural fragments, quantificationHigh applicability for analysis in solution, identification in complex mixtures.
GC-MSPartitioning between a stationary phase and a carrier gas based on volatilityMass-to-charge ratio of ionized fragmentsMolecular weight, characteristic fragmentation pattern, quantificationApplicable if the compound is sufficiently volatile and thermally stable.

Theoretical and Computational Chemistry Studies of 2 1,3 Oxazol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical compounds. irjweb.com It is favored for its balance of accuracy and computational efficiency. DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. irjweb.comresearchgate.netresearchgate.net

For 2-(1,3-oxazol-2-yl)ethan-1-ol, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles of its ground state geometry. The optimized structure provides a theoretical model of the molecule's shape. Furthermore, DFT can be used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT Note: The following data is representative of typical DFT calculation outputs for similar heterocyclic molecules and is for illustrative purposes only.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)O1-C2 (oxazole)1.365
Bond Length (Å)N3-C2 (oxazole)1.310
Bond Length (Å)C2-C6 (side chain)1.495
Bond Length (Å)C7-O8 (hydroxyl)1.430
Bond Angle (°)C5-O1-C2105.5
Bond Angle (°)C2-N3-C4110.2
Bond Angle (°)N3-C2-C6125.1
Dihedral Angle (°)C5-O1-C2-N3-0.5

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich oxazole (B20620) ring and the oxygen of the hydroxyl group, while the LUMO would likely be distributed over the heterocyclic ring system. malayajournal.org This analysis helps predict how the molecule will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative and for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.45
LUMO Energy (ELUMO)-1.12
HOMO-LUMO Gap (ΔE)5.33

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. mdpi.com

Regions of negative electrostatic potential, typically colored red, are electron-rich and correspond to sites susceptible to electrophilic attack. malayajournal.orgmdpi.com For this compound, these areas would be concentrated around the nitrogen atom of the oxazole ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. mdpi.com Regions of positive electrostatic potential, colored blue, are electron-poor and are favorable sites for nucleophilic attack. malayajournal.orgmdpi.com These would be found around the hydrogen atoms, particularly the hydroxyl hydrogen. Green and yellow areas represent regions of intermediate or near-zero potential. malayajournal.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist transiently between reactants and products.

For a molecule like this compound, this analysis could be applied to understand its synthesis, such as the cyclization reactions used to form the oxazole ring, or its subsequent reactions with other molecules. researchgate.netresearchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a molecule. mdpi.com For this compound, the side chain connecting the oxazole ring and the hydroxyl group has rotational freedom, leading to multiple possible conformations. nih.govresearchgate.net MD simulations can explore this conformational landscape to identify the most stable and populated conformers.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects. The polarity of the solvent can influence which conformations are favored and can impact the molecule's reactivity by stabilizing or destabilizing reactants and transition states. sciepub.com

In Silico Prediction of Reactivity and Selectivity

For this compound, these predictions would identify the most likely sites for protonation, oxidation, or reaction with nucleophiles and electrophiles. This predictive capability is highly valuable in fields like medicinal chemistry and materials science for designing new molecules and reaction pathways. mdpi.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

No QSAR or QSPR models specific to derivatives of this compound have been reported in the available scientific literature. Such studies would typically involve the generation of a dataset of structurally related compounds with measured biological activities or physicochemical properties. Subsequently, mathematical models correlating these properties with molecular descriptors would be developed to predict the activity or properties of new, untested derivatives. The absence of such a study prevents the presentation of any relevant data or detailed research findings in this area.

Virtual Screening and Molecular Docking Studies (for interactions with biological targets or catalysts)

There are no published virtual screening or molecular docking studies that have specifically investigated the interactions of this compound with biological targets or catalysts. Molecular docking simulations for this compound would require the identification of a relevant protein target and the use of computational algorithms to predict the binding affinity and mode of interaction. Virtual screening would involve the computational assessment of a large library of compounds, including this compound, against a specific biological target. Without such studies, no data on binding energies, interaction types, or potential biological targets can be provided.

Role as a Key Building Block in Organic Synthesis

The structure of this compound, featuring a stable aromatic heterocycle and a modifiable ethanol (B145695) side chain, makes it an exemplary building block in organic synthesis. The oxazole moiety is a common feature in a vast number of biologically active natural products, particularly those isolated from marine microorganisms. lifechemicals.comresearchgate.net The presence of the hydroxyl group provides a convenient handle for further chemical transformations, enabling its incorporation into larger, more complex molecular architectures. Synthetic strategies increasingly rely on such versatile building blocks to streamline the construction of target molecules, and this oxazole derivative fits this role effectively. researchgate.netresearchgate.net

Precursor in the Synthesis of Complex Heterocycles and Natural Product Analogs

The 1,3-oxazole ring is a key structural motif in numerous natural products known for their significant biological activities, including antitumor, antiviral, and antibacterial properties. researchgate.net Many of these molecules, such as Leucamide A and Diazonamide A, are structurally intricate, making their total synthesis a considerable challenge for chemists. lifechemicals.comresearchgate.net The use of pre-formed, functionalized oxazoles like this compound can significantly simplify synthetic routes to these compounds and their analogs. pitt.edupitt.edu

The primary alcohol of this compound can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for chain extension and the introduction of further complexity. These transformations are fundamental steps in linking the oxazole core to other fragments during the convergent synthesis of natural products. pitt.edu For example, the synthesis of analogs of glutaminase inhibitors has been described using similar ethan-1-ol derivatives, highlighting the utility of this functional group in building complex bioactive molecules. nih.gov

Table 1: Examples of Natural Product Classes Containing the Oxazole Moiety
Natural Product ClassExampleReported Biological ActivityReference
Cyclic PeptidesLeucamide AAntitumor lifechemicals.com
PolyketidesDisorazole C1Antiproliferative pitt.edu
AlkaloidsHennoxazole AAntiviral, Analgesic researchgate.net
AntibioticsVirginiamycin M2Antibacterial researchgate.net

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of related compounds (a library) for biological screening. The concept relies on a central molecular scaffold that can be systematically decorated with a variety of substituents. The this compound molecule is an ideal scaffold for this purpose. researchgate.net The oxazole ring provides a rigid and stable core, while the hydroxyl group serves as a key point for diversification.

By reacting the alcohol with a diverse set of carboxylic acids (to form esters), alkyl halides (to form ethers), or other electrophiles, a library of compounds can be generated. Furthermore, the oxazole ring itself can be functionalized, although this is often more complex. This dual approach allows for the creation of extensive chemical libraries based on the oxazole framework, which can then be screened for various biological activities, such as fungicidal or antibacterial properties. researchgate.net The 1,3,4-oxadiazole scaffold, a related heterocycle, has also been extensively used for generating libraries of potential kinase inhibitors and antimicrobial agents, demonstrating the broad utility of such five-membered heterocycles in medicinal chemistry. nih.govnih.govnih.govrsc.org

Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the 1,3-oxazole ring is a Lewis base, capable of coordinating to metal centers. This property allows oxazole-containing molecules to function as ligands in transition metal catalysis. The substituent at the 2-position of the oxazole ring can significantly influence the electronic properties of the nitrogen donor and, consequently, the catalytic activity of the resulting metal complex. The ethanol side chain in this compound offers a site for modification to create more complex, often bidentate or tridentate, ligands that can form stable and active complexes with a variety of transition metals. mdpi.comresearchgate.net

Design and Synthesis of Chiral Oxazole-Derived Ligands for Asymmetric Synthesis

Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. A cornerstone of this field is the development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the product. Chiral oxazolines, which are closely related to oxazoles, are a well-established and highly successful class of ligands for asymmetric catalysis. researchgate.net

The hydroxyl group of this compound provides a strategic point to introduce chirality. For instance, it can be used to connect the oxazole moiety to a chiral backbone or another coordinating group, creating a chiral bidentate ligand. Such ligands, often featuring a P,N or N,N donor set, are crucial for enantioselective reactions. While oxazoles are less common than oxazolines in this context, the principles of ligand design are similar, and the development of new chiral ligands is a continuous effort in catalysis research. researchgate.netresearchgate.net The synthesis of new chiral triazole-oxazoline ligands has been reported, demonstrating the modular approach of combining different heterocyclic units to fine-tune catalytic performance. researchgate.net

Application in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the metal catalyst (commonly palladium, copper, or nickel).

Ligands derived from this compound can be designed to enhance the stability and reactivity of the metal catalyst. The oxazole nitrogen can coordinate to the metal, and the side chain can be modified to introduce other donor atoms (e.g., phosphorus, sulfur, or another nitrogen), creating multidentate ligands. mdpi.com For example, oxazole-based ligands have been used in vanadium-catalyzed polymerization reactions. researchgate.net In a related context, oxazolidine-2-thiones, which can be converted to oxazolines, have been used in copper-catalyzed S-arylation cross-coupling reactions, showcasing the utility of this heterocyclic family in facilitating C-S bond formation. nih.gov Similarly, transformations of 2-alkynyl oxazoles via Sonogashira cross-coupling reactions have been used in the synthesis of natural products, further underscoring the relevance of oxazole derivatives in this area of catalysis. pitt.edupitt.edu

Advanced Materials Science Applications

The unique electronic and structural properties of the oxazole ring, combined with the reactive handle of the ethanol group, make this compound a candidate for the development of advanced functional materials. thepharmajournal.com

The hydroxyl group is a key functionality for polymerization reactions. It can act as an initiator for ring-opening polymerizations or be converted into other polymerizable groups, such as acrylates or methacrylates, for free-radical polymerization. Incorporating the oxazole unit into a polymer backbone or as a pendant group can impart specific properties to the resulting material. For instance, poly(2-oxazoline)s are a class of polymers known for their biocompatibility and thermoresponsive behavior, making them "smart" materials for biomedical applications. mdpi.commdpi.com While structurally different, the incorporation of the 1,3-oxazole moiety from this compound into polymer structures could be explored to create novel materials with tailored properties.

Furthermore, oxazole-containing compounds can exhibit interesting photophysical and photochemical properties. thepharmajournal.com Conjugated systems incorporating oxazole rings have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. thepharmajournal.comnih.gov The ability to polymerize or graft this compound onto surfaces or into larger conjugated systems opens up possibilities for creating new materials with specific optical or electronic functions.

Table 2: Potential Applications in Materials Science
Application AreaRole of this compoundResulting Material PropertyReference
BiomaterialsMonomer for creating novel polymersBiocompatibility, Thermoresponsiveness mdpi.commdpi.com
Organic ElectronicsComponent in conjugated polymers or moleculesPhotoluminescence, Semiconductor behavior thepharmajournal.com
Functional PolymersPendant functional group on a polymer backboneMetal-chelating ability, Modified solubility mdpi.com

Synthesis and Investigation of Derivatives and Analogs of 2 1,3 Oxazol 2 Yl Ethan 1 Ol

Systematic Structural Modifications of the Oxazole (B20620) Ring

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity at its carbon positions (C2, C4, and C5), allowing for selective modifications. The acidity of the ring protons decreases in the order of C2 > C5 > C4, while the ring is generally susceptible to electrophilic attack at the C5 position, particularly when activated by electron-donating groups. thepharmajournal.comwikipedia.org Nucleophilic substitution is uncommon but most feasible at the C2 position if a suitable leaving group is present. thepharmajournal.com

Systematic modifications of the oxazole ring in 2-(1,3-oxazol-2-yl)ethan-1-ol typically focus on introducing substituents at the C4 and C5 positions to modulate electronic properties, steric profile, and interaction with biological targets.

Key Modification Strategies:

Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce functional groups at the C5 position.

Lithiation and Quenching: Deprotonation at the C2 position, the most acidic site, with a strong base like n-butyllithium, followed by quenching with an electrophile, allows for the introduction of a wide array of substituents. wikipedia.org

Cyclization Reactions: Building the oxazole ring from modified precursors is a powerful strategy. For instance, the van Leusen oxazole synthesis, which reacts a tosylmethylisocyanide (TosMIC) with an aldehyde, can be used with substituted aldehydes to generate derivatives with various C4-substituents. nih.gov Similarly, the Robinson-Gabriel synthesis involves the dehydration of 2-acylaminoketones to form the oxazole ring, allowing for substitutions at C2, C4, and C5 depending on the starting materials. thepharmajournal.com

The table below summarizes potential structural modifications to the oxazole ring.

Modification TypePosition(s)Reagents/MethodsPurpose of Modification
HalogenationC5NBS, NCSIntroduce reactive handle for cross-coupling
Alkylation/ArylationC4, C5Suzuki, Stille, or Negishi cross-couplingModulate lipophilicity and steric bulk
AcylationC5Friedel-Crafts acylationIntroduce ketone functionality for further derivatization
FormylationC2Deprotonation followed by DMFIntroduce an aldehyde group

Diversification of the Ethanolic Side Chain

The 2-hydroxyethyl side chain at the C2 position of the oxazole ring offers numerous opportunities for chemical diversification. The primary alcohol is a versatile functional group that can be modified through various organic reactions.

Common Diversification Approaches:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents (e.g., PCC) or to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄). These new functional groups serve as entry points for further modifications like reductive amination or amide coupling.

Esterification and Etherification: Reaction of the alcohol with acyl chlorides, anhydrides, or carboxylic acids yields esters. Williamson ether synthesis or other etherification methods can be used to introduce a variety of alkyl or aryl groups, altering the compound's polarity and hydrogen bonding capacity.

Chain Extension/Modification: The ethanolic chain can be extended or branched. This can be achieved by converting the alcohol to a leaving group (e.g., a tosylate or halide) and performing a substitution reaction with a suitable nucleophile.

Conformational Restriction: Introducing cyclic structures or double bonds into the side chain can restrict its conformational flexibility. This is a common strategy in drug design to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov

The following table outlines key modifications for the ethanolic side chain.

ModificationResulting Functional GroupExample ReagentsImpact on Properties
OxidationAldehyde, Carboxylic AcidPCC, DMP, KMnO₄Increases polarity; provides handle for amidation
EsterificationEsterAcyl Chloride, Acetic AnhydrideMasks H-bond donor; modulates lipophilicity
EtherificationEtherNaH, Alkyl HalideMasks H-bond donor; increases metabolic stability
SubstitutionAmine, Azide, ThiolTosyl Chloride then NaN₃, NH₃, etc.Introduces new functional groups for diverse interactions

Exploration of Chiral Analogs and Stereoisomers

The parent compound, this compound, is achiral. However, chirality can be introduced through modification of the ethanolic side chain. For instance, alkylation at the C1 position of the side chain (the carbon bearing the hydroxyl group) creates a chiral center. The resulting molecule can exist as a pair of enantiomers.

The synthesis of stereoisomerically pure compounds is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. nih.gov

Methods for Synthesizing Chiral Analogs:

Asymmetric Synthesis: Using chiral catalysts or reagents to stereoselectively create the desired chiral center. For example, the asymmetric reduction of a corresponding ketone, 1-(1,3-oxazol-2-yl)ethan-1-one, can yield a specific enantiomer of the secondary alcohol.

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure precursors. For example, using a chiral amino alcohol in the synthesis of the oxazole ring can impart stereochemistry to the final molecule. mdpi.com

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The study of these stereoisomers allows for a deeper understanding of the three-dimensional requirements for biological activity.

Structure-Reactivity and Structure-Function Relationship Studies

Structure-Reactivity and Structure-Function Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule influence its behavior. By systematically altering the structure of this compound and evaluating the resulting changes in its chemical reactivity or biological activity, researchers can develop predictive models for designing improved analogs. researchgate.net

For example, in the context of enzyme inhibition, modifications that enhance binding affinity are sought. A study on α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH) found that adding hydrophobic or electron-withdrawing substituents to a terminal phenyl group on the side chain generally enhanced binding affinity. nih.gov Specifically, a 3-chloro-phenyl substituent resulted in a five-fold increase in potency compared to the unsubstituted phenyl analog. nih.gov

The following table provides hypothetical examples of SAR for derivatives of this compound, based on established medicinal chemistry principles.

Structural ModificationObservationInterpretation/Rationale
Addition of methyl group at C5 of oxazole ringIncreased lipophilicity, minor change in activityC5 position may not be critical for interaction with the target but affects overall physical properties.
Replacement of ethanolic -OH with -OCH₃Loss of H-bond donor capability, decreased activitySuggests the hydroxyl group acts as a critical hydrogen bond donor in the binding site.
Introduction of a 4-chlorophenyl group at C4 of oxazole ringSignificant increase in biological potencyThe substituted phenyl group likely engages in favorable hydrophobic or halogen-bonding interactions within a specific pocket of the target protein. nih.gov
Extension of the ethanolic chain to a propanolic chainSlight decrease in activityThe optimal chain length for fitting into the binding site may be two carbons; a longer chain introduces a steric clash.

Parallel Synthesis and Library Generation of Analogs

To efficiently explore the chemical space around the this compound scaffold, modern synthetic strategies such as parallel synthesis and combinatorial chemistry are employed. These techniques allow for the rapid generation of large collections, or "libraries," of structurally related compounds. nih.gov

Solid-phase organic synthesis (SPOS) is a particularly powerful tool for library generation. mdpi.com In a potential SPOS approach for this scaffold, the ethanolic side chain could be tethered to a solid support (e.g., a polymer resin). The immobilized substrate could then be subjected to a series of reactions to build or modify the oxazole ring. By splitting the resin into multiple portions and using different reagents in each, a diverse library of compounds can be synthesized in parallel. After the final synthetic step, the compounds are cleaved from the resin for purification and screening.

Hypothetical Solid-Phase Synthesis Scheme:

Immobilization: Attach a protected form of 3-aminopropan-1-ol to a solid support.

Acylation: React the immobilized amine with a diverse set of carboxylic acids (R¹-COOH) to form amide intermediates.

Cyclization: Treat the intermediates with a dehydrating agent (e.g., POCl₃) to form the corresponding 2-substituted oxazoline (B21484) rings.

Oxidation: Oxidize the oxazoline ring to the aromatic oxazole.

Cleavage: Release the final 2-(R¹-substituted-1,3-oxazol-2-yl)ethan-1-ol analogs from the solid support.

This high-throughput approach accelerates the discovery process by enabling the simultaneous synthesis and subsequent screening of hundreds or thousands of unique analogs, greatly enhancing the efficiency of SAR studies. researchgate.net

Future Perspectives and Emerging Research Directions for 2 1,3 Oxazol 2 Yl Ethan 1 Ol

Unexplored Synthetic Methodologies and Catalytic Systems

While established methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel, Fischer, and van Leusen reactions, provide a solid foundation, the pursuit of novel and more efficient synthetic routes for 2-(1,3-oxazol-2-yl)ethan-1-ol is a key area of future research. researchgate.net The development of catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions is a primary objective.

Recent advances in transition-metal catalysis, particularly with palladium and copper, have shown promise in the direct C-H arylation of oxazoles, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govbeilstein-journals.org The exploration of novel catalysts, including those based on earth-abundant metals, could lead to more sustainable and cost-effective syntheses. Furthermore, the application of green chemistry principles, such as the use of ultrasound, microwave irradiation, and eco-friendly solvents like ionic liquids and deep eutectic solvents, is an emerging trend in oxazole synthesis that warrants further investigation for the production of this compound. researchgate.netnih.gov

Synthetic ApproachCatalyst/ReagentKey FeaturesPotential for this compound Synthesis
Direct C-H Arylation Pd(II) or Cu(II)Avoids pre-functionalization of starting materials, high atom economy. nih.govbeilstein-journals.orgCould enable direct coupling of the oxazole ring with various functional groups.
Van Leusen Oxazole Synthesis Tosylmethyl isocyanide (TosMIC)One-pot reaction under mild conditions. mdpi.comA versatile method for constructing the oxazole core.
Microwave-Assisted Synthesis N/AAccelerated reaction rates, higher yields, and milder conditions. researchgate.netnih.govPotential to significantly shorten reaction times and improve efficiency.
Ultrasound-Assisted Synthesis N/AEnhanced reaction rates and yields through acoustic cavitation. researchgate.netA green alternative to conventional heating methods.
Ionic Liquids/Deep Eutectic Solvents N/ARecyclable and environmentally benign reaction media. researchgate.netnih.govPromotes sustainable and cleaner synthetic processes.

Discovery of Novel Reactivity Patterns and Transformations

The inherent reactivity of the oxazole ring in this compound presents a fertile ground for discovering new chemical transformations. The oxazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. tandfonline.compharmaguideline.com The C2 position of the oxazole ring is particularly susceptible to deprotonation, opening avenues for functionalization. wikipedia.org

Future research could focus on leveraging the hydroxyl group of this compound as a handle for further molecular elaboration. For instance, its conversion into other functional groups could pave the way for the synthesis of a diverse library of derivatives with unique properties. The exploration of its role as a ligand in organometallic chemistry or as a building block in multicomponent reactions could also unveil novel reactivity patterns.

Integration into Advanced Functional Materials

The unique structural and electronic properties of the oxazole moiety make this compound a promising candidate for incorporation into advanced functional materials. Oxazole-containing compounds have found applications in various materials, including polymers and fluorescent probes. nih.govresearchgate.net

The hydroxyl group in this compound provides a convenient point for polymerization, potentially leading to the development of novel oxazole-containing polymers with tailored thermal, mechanical, and photophysical properties. These polymers could find use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Furthermore, the ability of the oxazole ring to engage in π-π stacking and hydrogen bonding interactions could be exploited in the design of supramolecular assemblies and functional materials. researchgate.net The presence of the oxazole motif in natural peptides suggests its potential for creating biocompatible materials. mdpi.com

Development of Sustainable and Economical Manufacturing Processes

The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis of this compound is no exception. Future research will likely focus on developing manufacturing processes that are not only efficient but also environmentally benign and economically viable. researchgate.net This includes the use of renewable starting materials, the minimization of waste, and the replacement of hazardous reagents and solvents with safer alternatives. nih.gov

The development of continuous flow synthesis methods for oxazole derivatives is a promising avenue for scalable and safer production. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, could also offer a highly selective and sustainable route to this compound and its derivatives.

Potential in Interdisciplinary Research (e.g., advanced diagnostics, environmental chemistry)

The versatile nature of the oxazole scaffold opens up possibilities for its application in various interdisciplinary research areas. In the field of advanced diagnostics, fluorescently labeled oxazole derivatives could be developed as probes for bioimaging and sensing applications. researchgate.net The ability of the oxazole ring to coordinate with metal ions could also be harnessed for the development of novel diagnostic agents.

In environmental chemistry, oxazole-containing compounds could be investigated for their potential as sensors for pollutants or as catalysts for environmental remediation processes. The study of the biodegradation and environmental fate of this compound and its derivatives will also be crucial for assessing their environmental impact.

Open Questions and Future Challenges in Oxazole Chemistry

Despite the significant progress in oxazole chemistry, several open questions and challenges remain. For this compound, a key challenge is the development of highly regioselective and stereoselective synthetic methods. The selective functionalization of the different positions of the oxazole ring remains a significant hurdle. tandfonline.com

A deeper understanding of the structure-property relationships of oxazole-containing materials is needed to guide the rational design of new materials with desired functionalities. The long-term stability and degradation pathways of these materials also require further investigation. Moreover, elucidating the precise mechanisms of action of biologically active oxazole derivatives is crucial for the development of new therapeutic agents. nih.gov Addressing these challenges will require a collaborative effort from chemists, materials scientists, and biologists, and will undoubtedly lead to exciting new discoveries in the field of oxazole chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-oxazol-2-yl)ethan-1-ol, and what reagents are typically employed?

  • Methodological Answer : The synthesis often involves multi-step reactions, including cyclization and hydroxylation. For example, oxazole rings can be formed via condensation of α-halo ketones with urea derivatives, followed by hydroxylation of intermediate ethane derivatives using agents like potassium permanganate or sodium borohydride under controlled pH (7–9) and temperatures (60–80°C). Reaction optimization may require catalytic systems (e.g., Pd/C for hydrogenation) to improve yield .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming functional groups. For instance, the hydroxyl proton typically appears as a broad singlet near δ 2.1–2.5 ppm, while oxazole protons resonate at δ 7.8–8.2 ppm .
  • X-ray Crystallography : Programs like SHELXL (via SHELX suite) are used for precise structural determination, especially when resolving ambiguities in stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with collision cross-section (CCS) data aiding in distinguishing isomeric forms (e.g., predicted CCS for [M+H]+ ≈ 182.1 Ų in related oxazole derivatives) .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve scalability and reduce side reactions by maintaining consistent temperature and reagent mixing .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity during cyclization. For example, Pd(OAc)2_2 in DMF at 100°C increases oxazole ring formation efficiency by 20–30% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while aqueous workup minimizes byproducts .

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature NMR identifies tautomeric equilibria or solvent effects. For example, oxazole ring protons may split into multiple peaks at low temperatures due to hindered rotation .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts and vibrational frequencies, cross-validated with experimental data .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous proof of molecular geometry, addressing ambiguities in NOESY or COSY spectra .

Q. What are the challenges in assessing the biological activity of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Bioavailability : The hydroxyl group enhances solubility but may reduce membrane permeability. Pro-drug strategies (e.g., acetylation) can improve pharmacokinetics .
  • Target Selectivity : Molecular docking studies using software like AutoDock Vina predict binding affinities to enzymes (e.g., kinases or oxidoreductases) to prioritize in vitro assays .
  • Metabolic Stability : Incubation with liver microsomes identifies metabolic hotspots; structural modifications (e.g., fluorination) block degradation pathways .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during high-temperature steps .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.